4-chloro-6-fluoroindoline-2,3-dione
Description
Historical Evolution and Significance of Indoline-2,3-dione Chemistry in Medicinal Sciences
The journey of indoline-2,3-dione, or isatin (B1672199), in science began in 1841 when it was first obtained by the oxidation of indigo. Initially explored for its chemical properties, its significance in the medicinal realm soon became apparent. For over a century, researchers have been intrigued by the isatin scaffold, recognizing its presence in various natural products and its ability to serve as a building block for a multitude of synthetic compounds with diverse biological activities. nih.govnih.gov This enduring interest has established isatin as a "privileged scaffold" in medicinal chemistry—a core structure that is capable of binding to multiple biological targets, thus offering a broad spectrum of therapeutic possibilities. nih.govmyskinrecipes.com
Overview of Biologically Active Indoline-2,3-dione Derivatives in Drug Discovery
The therapeutic landscape has been significantly shaped by derivatives of indoline-2,3-dione. The versatility of the isatin core allows for modifications at various positions, leading to compounds with a wide range of pharmacological effects. These include anticancer, antiviral, antimicrobial, anticonvulsant, and anti-inflammatory activities. nih.govresearchgate.netresearchgate.net For instance, the anticancer drug Sunitinib, which is used to treat renal cell carcinoma and gastrointestinal stromal tumors, features a substituted indolin-2-one core, highlighting the clinical success of this scaffold. The broad bioactivity of isatin derivatives stems from their ability to interact with a variety of enzymes and receptors, often through mechanisms like kinase inhibition. nih.govmdpi.com
Below is a table summarizing some of the key therapeutic areas where indoline-2,3-dione derivatives have shown promise:
| Therapeutic Area | Examples of Investigated Activities |
| Oncology | Inhibition of protein kinases, anti-proliferative effects, induction of apoptosis. nih.govnih.gov |
| Infectious Diseases | Antiviral (including anti-HIV), antibacterial, antifungal, and antitubercular properties. nih.govnih.gov |
| Neurology | Anticonvulsant, anxiolytic, and potential in managing neurodegenerative diseases. nih.govnih.gov |
| Inflammation | Anti-inflammatory and analgesic effects. researchgate.net |
Rationale for the Investigation of Halogenated Indoline-2,3-dione Systems, including 4-chloro-6-fluoroindoline-2,3-dione
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the indoline-2,3-dione scaffold is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of the parent molecule. Halogenation can profoundly influence a compound's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.
The presence of a chlorine atom, as in This compound , can increase the compound's ability to penetrate cell membranes and can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding to protein targets. Fluorine substitution is particularly interesting due to the unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong bonds with carbon. The introduction of fluorine can improve metabolic stability by blocking sites of oxidation and can also modulate the acidity of nearby protons, which can be crucial for target interaction. The combination of both chlorine and fluorine on the indoline-2,3-dione ring, as seen in the title compound, presents an opportunity to fine-tune these properties in a specific manner.
Strategic Significance and Research Trajectory of this compound in Chemical Biology
While extensive research exists for the broader class of halogenated indoline-2,3-diones, This compound (CAS Number: 940054-45-5) represents a more nascent area of investigation. sigmaaldrich.combuyersguidechem.com Its strategic significance lies in its potential as a chemical probe and a precursor for the synthesis of more complex molecules. The specific placement of the chloro and fluoro substituents on the aromatic ring is expected to confer unique electronic and steric properties, potentially leading to novel biological activities or improved selectivity for specific targets.
The primary research trajectory for this compound involves its use as a key intermediate in the synthesis of novel bioactive compounds. myskinrecipes.com It is a valuable starting material for creating diverse chemical libraries to be screened against various diseases, with some indications of its utility in developing molecules for neurological disorders and for the design of new heterocyclic systems. myskinrecipes.com
Below is a table detailing the key identifiers for This compound :
| Property | Value |
| IUPAC Name | 4-chloro-6-fluoro-1H-indole-2,3-dione |
| CAS Number | 940054-45-5 sigmaaldrich.com |
| Molecular Formula | C₈H₃ClFNO₂ sigmaaldrich.com |
| Molecular Weight | 199.57 g/mol sigmaaldrich.com |
Future research will likely focus on the synthesis of derivatives of This compound and the systematic evaluation of their biological activities. This will involve detailed studies into their mechanisms of action, such as their potential as enzyme inhibitors, and exploration of their efficacy in various disease models. The unique halogenation pattern of this molecule makes it a compelling candidate for further investigation in the ongoing effort to develop new and effective therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-fluoro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFNO2/c9-4-1-3(10)2-5-6(4)7(12)8(13)11-5/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDPVOKLIGCRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C2=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736215 | |
| Record name | 4-Chloro-6-fluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940054-45-5 | |
| Record name | 4-Chloro-6-fluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 6 Fluoroindoline 2,3 Dione and Its Analogues
Conventional Synthetic Routes to Halogenated Indoline-2,3-diones
The traditional synthesis of halogenated indoline-2,3-diones, also known as halogenated isatins, has historically relied on robust, multi-step procedures, often originating from aniline (B41778) precursors.
Multi-Step Synthesis Approaches from Anilines and Related Precursors
A cornerstone in the synthesis of isatin (B1672199) and its derivatives is the Sandmeyer isatin synthesis. This method has been adapted for the creation of multi-substituted isatins, including halogenated variants. The process typically begins with the reaction of a substituted aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an acidic solution. mdpi.comresearchgate.net This initial step forms an isonitrosoacetanilide intermediate. researchgate.net
The synthesis proceeds in two main stages:
Amidation: Commercially available substituted anilines are condensed with chloral hydrate and hydroxylamine hydrochloride. For instance, various aniline derivatives can be used as starting materials to produce corresponding isonitrosoacetanilide intermediates. mdpi.comresearchgate.net
Cyclization: The isolated intermediate is then treated with a strong acid, typically concentrated sulfuric acid, which facilitates an intramolecular cyclization to form the indoline-2,3-dione ring system. mdpi.comresearchgate.net
This pathway is versatile, allowing for the introduction of halogens onto the aromatic ring by starting with the appropriately halogenated aniline. For example, a series of multi-substituted isatin derivatives can be synthesized using this powerful reaction. mdpi.com
Optimization Strategies for Enhanced Reaction Efficiency and Yield
While effective, conventional methods for synthesizing 5-substituted indoline-2,3-diones often suffer from drawbacks such as extended reaction times, lower-than-desired yields, and the use of environmentally challenging reagents. researchgate.netresearchgate.net Consequently, significant research has focused on optimizing these synthetic routes to make them more suitable for larger-scale production. researchgate.netresearchgate.net
Modernized and Green Synthetic Protocols
In response to the need for more efficient and environmentally benign chemical processes, modern synthetic protocols have been developed. These include the use of microwave irradiation and advanced catalytic systems.
Microwave-Assisted Synthesis for Accelerated Reaction Kinetics
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of indoles and their derivatives, offering advantages in terms of energy efficiency and reaction speed. researchgate.netnih.gov This technology has been successfully applied to the synthesis of various isatin derivatives. nih.gov
In one notable example, novel fluorinated indole (B1671886) derivatives were synthesized using microwave irradiation. tandfonline.com The reaction involved combining a 5-fluoroindoline-2,3-dione with various anilines in ethanol, catalyzed by copper dipyridine dichloride (CuPy₂Cl₂). tandfonline.com The mixture was irradiated in a microwave reactor at 60°C, leading to good yields of the desired products. tandfonline.com Similarly, microwave irradiation has been employed in the three-component reaction of isatin, an amino acid, and but-2-ynedioates in an aqueous medium without the need for a catalyst, showcasing a green approach to spirooxindole derivatives. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product Type | Reference |
| 5-Fluoroindoline-2,3-dione | Various Anilines | CuPy₂Cl₂ (5 mol%) | Ethanol, 60°C, 200 W Microwave | Fluorinated Indole Derivatives | tandfonline.com |
| Isatin | Amino Acid | None | Aqueous Medium, 150 W Microwave | Spirooxindole Derivatives | nih.gov |
| Substituted Indoline-2,3-dione | Hydrazine (B178648) Hydrate | Glacial Acetic Acid | Reflux, 4h | Substituted 3-hydrazonoindolin-2-one | nih.gov |
| O-, N-propargylated indolinone | Organic Azides | Copper-catalyzed | Microwave Irradiation, Solvent-free | 2-Indolinone-based bis-1,2,3-triazoles | nih.gov |
Catalytic Approaches (e.g., Copper-Catalyzed Reactions) in Indoline-2,3-dione Synthesis
Catalytic methods, particularly those employing copper, have become instrumental in the synthesis of complex indole and indoline (B122111) structures. Copper catalysts are utilized for their efficiency in forming C-N and C-C bonds, which are crucial in the construction and functionalization of the indoline-2,3-dione scaffold.
An efficient protocol for synthesizing C2-tetrasubstituted indolin-3-ones involves a copper-catalyzed oxidative dimerization of 2-aryl indoles. rsc.org This process proceeds under mild conditions and generates a variety of C2-tetrasubstituted indolin-3-ones in good to high yields (62–82%). rsc.org Furthermore, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," have been employed in the microwave-assisted synthesis of 2-indolinone-based bis-1,2,3-triazole derivatives in excellent yields. nih.gov These reactions demonstrate the power of copper catalysis in creating complex molecular architectures from indoline-2,3-dione precursors. nih.gov
Derivatization Strategies for 4-chloro-6-fluoroindoline-2,3-dione
The chemical reactivity of the isatin core, particularly the carbonyl group at the C-3 position and the amine at the N-1 position, allows for extensive derivatization. These reactions are key to creating libraries of compounds for various research applications.
A common derivatization strategy involves the reaction of the C-3 carbonyl group. For instance, substituted indoline-2,3-diones can be treated with hydrazine hydrate to form a 3-hydrazonoindolin-2-one intermediate. nih.gov This intermediate can be further reacted with reagents like substituted benzene (B151609) sulfonyl chlorides to yield a diverse series of isatin-based benzene sulfonamide derivatives. nih.gov
Another approach focuses on substitution at the N-1 position. The lead compound from one study was simplified by modifying a bulky aryl moiety at the N-1 position with a more flexible allyl group, leading to a potent inhibitor. nih.gov Halogenation at other positions, such as the 7-position, has also been explored to enhance metabolic stability. nih.gov These derivatization strategies highlight the utility of the halogenated indoline-2,3-dione scaffold as a versatile building block in medicinal and organic chemistry.
Synthesis of Schiff Bases from the Dicarbonyl Moiety
The indoline-2,3-dione (isatin) scaffold is characterized by a reactive ketone at the C-3 position, which serves as a prime site for condensation reactions. The synthesis of Schiff bases, or imines, from this dicarbonyl moiety is a fundamental transformation for creating a diverse library of analogues. This reaction typically involves the acid-catalyzed condensation of the C-3 carbonyl group of this compound or a related isatin with a variety of primary amines.
The general mechanism proceeds via the nucleophilic attack of the primary amine on the electrophilic C-3 carbonyl carbon, followed by dehydration to yield the corresponding C-3 imino-indoline-2-one. This method allows for the introduction of a wide range of substituents, depending on the choice of the primary amine. For instance, reactions with aromatic and heterocyclic amines can introduce functionalities that significantly alter the molecule's electronic and steric properties.
Research has demonstrated the synthesis of various Schiff bases from substituted isatins. While specific examples for this compound are not extensively documented in readily available literature, the principles are well-established with other isatin analogues. For example, Schiff bases have been prepared through the condensation of diaminepyridine with various substituted phenol (B47542) aldehydes. mdpi.com Similarly, the reaction of 1-(3,5-dichloro-2-hydroxyphenyl) ethanone (B97240) with 4-chloroaniline (B138754) produces a Schiff base ligand. nanobioletters.com These reactions are often carried out in solvents like ethanol, sometimes with a few drops of a catalytic acid, and refluxed for several hours to ensure completion. xiahepublishing.com The stability of these compounds is often enhanced by the formation of intramolecular hydrogen bonds. mdpi.com
Table 1: Examples of Schiff Base Synthesis with Isatin Analogues
| Isatin/Aldehyde Precursor | Amine Reactant | Reaction Conditions | Resulting Product Type |
|---|---|---|---|
| Substituted Salicylaldehydes | 3,4-Diaminopyridine | Ethanol, Reflux | Pyridine Schiff Bases mdpi.com |
| 1-(3,5-dichloro-2-hydroxyphenyl) ethanone | 4-Chloroaniline | Ethanol, Reflux | Bidentate Schiff Base Ligand nanobioletters.com |
| 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde | Hydrazine Hydrate | Ethanol, Sulfuric Acid (cat.), Reflux | Hydrazone Schiff Base xiahepublishing.com |
This table is representative of general Schiff base syntheses and may not involve the specific this compound compound.
Preparation of Hydrazone Derivatives and Related Conjugates
Following a similar synthetic pathway to Schiff base formation, hydrazone derivatives of this compound can be prepared. This involves the condensation of the C-3 carbonyl group with hydrazine or its substituted derivatives, such as hydrazides and benzenesulfonamide (B165840) hydrazones. xiahepublishing.comnih.gov This reaction is a cornerstone for creating molecules with extended conjugation and for linking the isatin core to other functional moieties.
The synthesis of a novel Schiff base hydrazone has been reported from the condensation of 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde with hydrazine hydrate, demonstrating the utility of this reaction for creating complex heterocyclic systems. xiahepublishing.com
Table 2: Synthesis of Hydrazone Derivatives from Isatin and Related Scaffolds
| Isatin/Carbonyl Precursor | Hydrazine Reactant | Reaction Conditions | Product Description |
|---|---|---|---|
| Isoindoline-1,3-dione derivatives | Benzenesulfonamide hydrazides | Not specified | Phenylphthalimmides linked to benzenesulfonamide by hydrazone spacers nih.gov |
This table illustrates the synthesis of hydrazone derivatives from related heterocyclic cores.
Introduction of Sulfonamide Moieties for Structure-Activity Exploration
The incorporation of a sulfonamide group (-SO₂NH₂) is a widely used strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound, such as acidity and cell permeability. For the this compound scaffold, sulfonamide moieties can be introduced at various positions, most commonly at the N-1 position of the indoline ring or as part of a larger substituent attached at the C-3 position.
One synthetic approach involves the reaction of an N-substituted isatin with a sulfamoyl chloride or by building the isatin ring from a precursor already containing the sulfonamide group. A more common method for derivatization involves linking a sulfonamide-bearing molecule to the isatin core. For example, rhodanine-linked benzenesulfonamide derivatives have been synthesized where the sulfonamide acts as a key functional group. mdpi.com Another study details the synthesis of novel 4-chloro-2-mercaptobenzenesulfonamides through the reaction of N-(benzenesulfonyl)cyanamide potassium salts with various reagents. nih.gov
The synthesis of isoindoline-1,3-dione-based benzenesulfonamide hydrazones highlights a strategy where the sulfonamide is part of a "tail" attached via a hydrazone linker, allowing for selective interaction with biological targets. nih.gov These synthetic strategies are crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how specific structural modifications influence the compound's biological activity.
Table 3: Methods for Introducing Sulfonamide Moieties
| Starting Material | Reagent | Product Type |
|---|---|---|
| N-(benzenesulfonyl)cyanamide potassium salts | Hydrazinecarbodithioic acid esters, etc. | 4-chloro-2-mercaptobenzenesulfonamides nih.gov |
| Phenylphthalimmide precursors | Benzenesulfonamide hydrazides | Isoindoline-1,3-dione-based benzenesulfonamide hydrazones nih.gov |
| 4-chloro-2-trichloromethylquinazoline | Substituted sulfonamides | 2-Trichloromethylquinazolines with a sulfonamide group researchgate.net |
This table summarizes various synthetic routes for incorporating sulfonamide functionalities into heterocyclic compounds.
Diversification through Triazole Ring Annulation and Click Chemistry
Modern synthetic methods like click chemistry provide highly efficient and specific reactions for creating complex molecular architectures. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction that forms a stable 1,2,3-triazole ring. organic-chemistry.orgnih.gov This methodology can be applied to diversify the this compound scaffold.
To utilize this reaction, the isatin core must first be functionalized with either an azide (B81097) or a terminal alkyne group. This can be achieved by reacting the N-1 position with a suitable alkyl halide containing the required functionality. The resulting azide- or alkyne-modified isatin can then react with a complementary alkyne or azide partner to generate the triazole-linked product. This reaction is known for its high yield, broad scope, and tolerance of various functional groups. organic-chemistry.org The resulting triazole ring is not merely a linker; it can act as a rigid scaffold and participate in hydrogen bonding, making it a valuable component in drug design. nih.gov
While direct examples involving this compound are sparse, the principles have been applied to other heterocyclic systems. For instance, the synthesis of 1,2,4-triazole (B32235) derivatives often begins with the formation of a key intermediate like 4-amino-5-(substituted-phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which can then be further modified. nih.gov Ring annulation, the formation of a new ring fused to an existing one, can also be used to create novel triazole-containing structures, although this is a more complex transformation. nih.gov
Table 4: Application of Click Chemistry for Molecular Diversification
| Reaction Type | Key Features | Resulting Structure |
|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High yield, stereospecific, benign solvents, forms 1,4-disubstituted regioisomers. organic-chemistry.org | 1,2,3-Triazole linked compounds nih.gov |
| Huisgen 1,3-Dipolar Cycloaddition (Thermal) | Requires elevated temperatures, may produce mixtures of regioisomers. organic-chemistry.org | 1,2,3-Triazoles organic-chemistry.org |
This table provides an overview of click chemistry reactions applicable for derivatizing complex molecules.
Spectroscopic Characterization and Structural Elucidation of 4 Chloro 6 Fluoroindoline 2,3 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a comprehensive understanding of 4-chloro-6-fluoroindoline-2,3-dione, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is employed.
¹H NMR spectroscopy provides information on the number, environment, and coupling of protons in a molecule. In this compound, the aromatic region of the spectrum is of particular interest. The protons on the benzene (B151609) ring will exhibit chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the chloro and fluoro substituents, as well as the dicarbonyl system.
Based on data from related substituted isatins, the aromatic protons are expected to resonate in the range of δ 7.0-8.0 ppm. The proton at the 5-position (H-5) and the proton at the 7-position (H-7) will likely appear as doublets due to coupling with each other, though further coupling to the fluorine atom at position 6 would result in more complex splitting patterns (doublet of doublets). The N-H proton of the indole (B1671886) ring is expected to appear as a broad singlet at a downfield chemical shift, typically above δ 10.0 ppm, due to its acidic nature and involvement in hydrogen bonding.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-5 | 7.2 - 7.5 | d or dd |
| H-7 | 7.6 - 7.9 | d or dd |
Note: These are predicted values based on analogous compounds. Actual experimental values may vary.
¹³C NMR spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring atoms and functional groups.
The carbonyl carbons (C-2 and C-3) are expected to be the most downfield, typically appearing in the range of δ 160-185 ppm. The aromatic carbons will resonate between δ 110 and 150 ppm. The carbon atom attached to the chlorine (C-4) and the carbon attached to the fluorine (C-6) will show characteristic shifts due to the electronegativity of these halogens. The C-F bond will also result in coupling between the ¹³C and ¹⁹F nuclei, leading to splitting of the C-6 signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 180 - 185 |
| C-3 | 160 - 165 |
| C-3a | 115 - 120 |
| C-4 | 130 - 135 |
| C-5 | 110 - 115 |
| C-6 | 145 - 150 (split by F) |
| C-7 | 125 - 130 |
Note: These are predicted values based on analogous compounds. Actual experimental values may vary.
¹⁹F NMR is a highly sensitive technique used to study fluorine-containing compounds. researchgate.netdtic.mil The chemical shift of the fluorine atom is very sensitive to its electronic environment. For this compound, the ¹⁹F NMR spectrum would likely show a single resonance for the fluorine atom at the 6-position. The chemical shift of this signal would be influenced by the electronic effects of the adjacent chloro and carbonyl groups. Furthermore, this signal would be expected to show coupling to the neighboring aromatic protons (H-5 and H-7), providing valuable information for assigning the proton signals. The large chemical shift range of ¹⁹F NMR makes it a powerful tool for detecting subtle changes in the molecular structure. dtic.mil
Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a powerful technique for identifying the functional groups present in a molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, the aromatic C-H bonds, the C=O groups of the dione, and the C-Cl and C-F bonds. The N-H stretching vibration is anticipated to appear as a broad band in the region of 3200-3400 cm⁻¹. The two carbonyl groups (C-2 and C-3) will give rise to strong, distinct stretching bands in the region of 1700-1780 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations will be observed in the fingerprint region, typically below 1200 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch | 3200 - 3400 | Medium, Broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| C=O stretch (dione) | 1700 - 1780 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |
| C-F stretch | 1100 - 1200 | Strong |
Note: These are predicted values based on general IR correlation tables and data from similar compounds.
Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.
For this compound (C₈H₃ClFNO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak [M+2]⁺ with an intensity of about one-third of the molecular ion peak would also be observed, which is a characteristic signature for a monochlorinated compound.
The fragmentation of isatin (B1672199) derivatives often involves the loss of CO, leading to the formation of a stable acylium ion. Subsequent fragmentations could involve the loss of the halogen atoms. A plausible fragmentation pattern would be the initial loss of a CO molecule from the molecular ion, followed by the loss of another CO molecule or the halogen substituents.
X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions
Analysis of Molecular Planarity, Dihedral Angles, and Conformation
The core isatin moiety in indoline-2,3-dione derivatives is generally observed to be nearly planar. researchgate.netnih.gov X-ray crystallography studies on various substituted isatins confirm this planarity. For instance, in 6-chloro-1-phenyl-indoline-2,3-dione, the isatin group shows a very small root-mean-square (r.m.s.) deviation of 0.014 Å from planarity. nih.gov Similarly, another isatin derivative exhibits an r.m.s. deviation of 0.022 Å for the isatin moiety. researchgate.net This inherent planarity is a key feature of the isatin scaffold.
When substituents are introduced, particularly at the N1-position, the molecule can adopt specific conformations defined by dihedral angles. The dihedral angle describes the rotation around a single bond. In the case of N-substituted isatins, the dihedral angle between the planar isatin ring and the substituent group is a critical conformational parameter.
For example, in 1-benzyl-substituted isatin derivatives, the dihedral angle between the isatin mean plane and the benzyl (B1604629) ring can vary. In one study, this angle was found to be 74.19 (12)°. researchgate.net In a related compound, 6-chloro-1-phenyl-indoline-2,3-dione, the dihedral angle between the isatin moiety and the attached phenyl ring is 51.8 (1)°. nih.gov These variations in dihedral angles highlight the conformational flexibility that can be introduced by N-substitution, which can have significant implications for how the molecule interacts with biological targets or organizes in the solid state.
Elucidation of Crystal Packing, Hydrogen Bonding Networks, and Intermolecular Contacts
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular forces, with hydrogen bonding being particularly significant in isatin derivatives. The presence of N-H and C=O groups in the isatin core provides sites for hydrogen bond donation and acceptance, respectively.
In the crystal structure of many isatin derivatives, molecules are linked into chains or more complex networks through these hydrogen bonds. For example, in the crystal of 6-chloro-1H-indole-2,3-dione, molecules are linked by N—H⋯O hydrogen bonds, forming chains. researchgate.net These chains can be further interconnected by weaker C—H⋯O hydrogen bonds to form layers. researchgate.net
In N-substituted derivatives where the N-H donor is absent, other weak interactions become dominant in directing the crystal packing. In 6-chloro-1-phenyl-indoline-2,3-dione, molecules are linked by C—H⋯O hydrogen bonds, which generate chains along a specific crystallographic direction. nih.gov Other non-covalent interactions, such as C—H⋯π and π–π stacking interactions, also play a crucial role in stabilizing the crystal structure of isatin derivatives. researchgate.net The presence and nature of these intermolecular contacts are critical for understanding the material properties of these compounds.
Determination of Absolute Structure and Chiral Conformation
Chirality, or 'handedness', is a fundamental concept in chemistry, and determining the absolute configuration of a chiral molecule is crucial for understanding its properties. wikipedia.orglibretexts.org While the parent this compound is not chiral, the introduction of certain substituents can create a chiral center or induce what is known as a 'frozen chiral' conformation.
The absolute configuration of a chiral molecule, which describes the precise three-dimensional arrangement of its atoms, is most reliably determined by single-crystal X-ray crystallography. wikipedia.org This technique allows for the unambiguous assignment of the R or S descriptor to each chiral center based on the Cahn-Ingold-Prelog priority rules. wikipedia.orgyoutube.com
An interesting case is that of 6-chloro-1-phenyl-indoline-2,3-dione, which, despite lacking a traditional chiral carbon, crystallizes in a non-centrosymmetric space group where all molecules adopt the same 'frozen chiral' conformation. nih.gov This molecular arrangement leads to the entire crystal having a specific chirality, which can give rise to useful properties like second-order non-linear optical effects. nih.gov The determination of the absolute structure in such cases is essential for understanding and exploiting these properties.
Elemental Composition Analysis for Empirical Formula Validation
The validation of the empirical formula of a newly synthesized compound is a fundamental step in its characterization. For this compound, the expected elemental composition can be calculated from its chemical formula. High-Resolution Mass Spectrometry (HR-MS) is a powerful technique used to experimentally confirm this composition. mdpi.com
HR-MS provides a highly accurate measurement of the mass-to-charge ratio of an ion, which can be used to determine its elemental formula. For example, in the synthesis of various multi-substituted isatin derivatives, HR-MS was used to confirm the structures of the products by matching the calculated mass with the experimentally found mass. mdpi.com This technique provides strong evidence for the successful synthesis of the target compound and confirms its elemental makeup.
Advanced Computational and Theoretical Investigations of 4 Chloro 6 Fluoroindoline 2,3 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. For 4-chloro-6-fluoroindoline-2,3-dione, these methods provide a detailed understanding of its electronic landscape and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. dntb.gov.uanih.gov DFT calculations, often employing basis sets such as B3LYP/6-311G(d,p), can determine optimized molecular geometry, vibrational frequencies, and electronic properties like dipole moment and molecular electrostatic potential (MEP). nih.govresearchgate.net
For this compound, DFT studies would reveal the distribution of electron density across the molecule. The highly electronegative fluorine and chlorine atoms, along with the two carbonyl groups, create distinct regions of positive and negative electrostatic potential. The MEP map would likely show negative potential (red and yellow areas) around the oxygen, fluorine, and chlorine atoms, indicating their propensity to act as hydrogen bond acceptors or interact with electrophilic sites. Conversely, positive potential (blue areas) would be expected around the N-H group, highlighting its role as a hydrogen bond donor.
These calculations also provide insights into the molecular orbitals. The arrangement and energies of these orbitals are fundamental to understanding the molecule's stability and reactivity. nih.gov
Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)
| Property | Predicted Value |
| Dipole Moment (Debye) | ~3.5 - 4.5 |
| HOMO Energy (eV) | ~ -7.0 |
| LUMO Energy (eV) | ~ -2.5 |
| HOMO-LUMO Gap (eV) | ~ 4.5 |
Note: These values are hypothetical and serve as illustrative examples of data obtained from DFT calculations.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO signifies its capacity to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
In this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the nitrogen atom, making these sites susceptible to electrophilic attack. The LUMO, on the other hand, would likely be distributed over the electron-deficient pyrrole (B145914) ring, particularly the two carbonyl carbons, indicating these as the primary sites for nucleophilic attack. The precise distribution of these orbitals, however, can be influenced by the positions of the halogen substituents.
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. researchgate.netnih.gov This method is pivotal in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Isatin (B1672199) and its derivatives are known to interact with a variety of biological targets, including kinases, caspases, and viral proteins. researchgate.net For this compound, molecular docking simulations can be performed against a panel of such targets to predict its binding affinities. The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy. A lower (more negative) docking score generally indicates a more favorable binding interaction.
Table 2: Hypothetical Docking Scores of this compound with Various Protein Targets
| Protein Target | PDB ID | Predicted Docking Score (kcal/mol) |
| Caspase-3 | 2J32 | -7.8 |
| Glycogen Synthase Kinase-3β (GSK-3β) | 1Q5K | -8.5 |
| MurA enzyme (E. coli) | 1A2N | -7.2 |
| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | -6.9 |
Note: These are hypothetical docking scores for illustrative purposes.
Beyond predicting binding affinity, molecular docking reveals the specific interactions between the ligand and the amino acid residues in the active site of the protein. For this compound, these interactions would likely involve:
Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the two carbonyl oxygens and the fluorine atom can act as hydrogen bond acceptors.
Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with a nucleophilic site.
π-π Stacking: The aromatic benzene ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.
Visualizing the docked pose of this compound within the active site allows for the identification of key residues that are crucial for binding. This information is invaluable for the rational design of more potent and selective inhibitors.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in medicinal chemistry for optimizing lead compounds. nih.govnih.gov
SAR studies on analogs of this compound would involve systematically modifying its structure and evaluating the effect of these modifications on biological activity. For instance, the position and nature of the halogen substituents could be varied, or different functional groups could be introduced at the N-1 position of the indole (B1671886) ring. This would provide qualitative insights into which structural features are important for activity. nih.gov
QSAR modeling takes this a step further by establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov This is achieved by calculating a set of molecular descriptors for each compound, which quantify various aspects of its physicochemical properties, such as size, shape, hydrophobicity, and electronic character. Statistical methods are then used to build a model that can predict the activity of new, unsynthesized compounds. For a series of this compound analogs, a QSAR model could help in prioritizing the synthesis of the most promising candidates, thereby saving time and resources. nih.gov The physical interpretation of the QSAR model can also provide valuable insights into the SAR, helping to identify the structural features that drive biological activity. nih.gov
Computational Assessment of Halogen Substituent Effects on Biological Potency
The presence and position of halogen substituents on the isatin ring are known to have a profound impact on the molecule's physicochemical properties and, consequently, its biological potency. Theoretical studies on halogenated isatin derivatives have shown that halogenation can influence molecular stability, electronic structure, and reactivity. jetir.org
The introduction of halogens like chlorine and fluorine increases the lipophilicity of the isatin molecule. jetir.org This enhanced lipophilicity can lead to greater permeability through biological membranes, which is a critical factor for a drug's bioavailability. jetir.org Furthermore, the high electronegativity of halogen atoms can result in stronger interactions with biological targets, potentially leading to enhanced binding affinity, metabolic stability, and improved selectivity. jetir.org
Computational studies, such as Density Functional Theory (DFT), allow for the detailed analysis of how substituents affect the electronic properties of the molecule. For instance, the presence of electron-withdrawing groups, like halogens, on the isatin structure has been shown to be a factor in providing cytotoxic properties. nih.gov Theoretical investigations on various halogenated compounds reveal that substituents can alter intermolecular interactions, which are crucial for how a molecule binds to a receptor. nih.gov Hirshfeld surface analysis, a computational tool, has been used to show that halogen atoms can reduce the contribution of certain types of contacts (like H···H) in crystal packing, influencing the molecule's solid-state properties and interactions. nih.gov
In a study on isatin-based hydrazone derivatives, it was found that compounds with a chloro (Cl) or bromo (Br) substitution at the 4-position of the ring exhibited higher inhibitory activity against monoamine oxidase (MAO) enzymes. researchgate.net Molecular docking analyses predicted that these halogenated derivatives could form stable hydrogen bonds with key amino acid residues, such as Asn181, in the active site of the enzyme. researchgate.net This highlights the direct role of halogen substituents in mediating potent biological interactions.
Table 1: Influence of Halogen Substituents on Molecular Properties and Biological Activity
| Property Affected | Computational Observation | Consequence for Biological Potency | Supporting Evidence |
| Lipophilicity | Introduction of halogens increases the molecule's lipophilic character. | Enhanced permeability across biological membranes, potentially increasing bioavailability. | jetir.org |
| Electronic Structure | Halogens act as electron-withdrawing groups, altering the electron distribution on the aromatic ring. | Can be a necessary factor for certain biological activities, such as cytotoxicity. nih.gov | jetir.orgnih.gov |
| Molecular Stability | Specific halogen substitutions can significantly influence the stability of the isatin scaffold. | Affects the compound's shelf-life and behavior in biological systems. | jetir.org |
| Intermolecular Interactions | Halogen atoms can modify non-covalent interactions, such as hydrogen bonds and van der Waals forces. | Influences binding affinity and selectivity for biological targets. nih.govresearchgate.net | nih.govresearchgate.net |
| Binding Affinity | Halogenated derivatives can form specific, stabilizing interactions within protein binding pockets. | Leads to more potent inhibition of target enzymes or receptors. | researchgate.net |
In Silico Prediction of Biological Activities Based on Molecular Descriptors
The principle that the biological activity of a substance is a function of its chemical structure is the foundation of in silico predictive models. zsmu.edu.ua For compounds like this compound, computational methods can predict potential biological activities before the compound is even synthesized, saving significant time and resources. zsmu.edu.ua These predictions are based on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties.
Quantitative Structure-Activity Relationship (QSAR) studies are a primary tool used for this purpose. QSAR models attempt to find a statistically significant correlation between a set of molecular descriptors and the biological activity of a series of compounds. researchgate.netubbcluj.ro For isatin derivatives, QSAR studies have successfully identified descriptors that are effective parameters for predicting cytotoxic activity. researchgate.net These studies have shown that the number of halogen atoms can have a positive effect on anticancer activity. researchgate.net
The development of robust QSAR models suggests that the biological activity of isatin derivatives often depends on topographical properties and the field effect of substituents, rather than just electronic effects. ubbcluj.ro This indicates that the shape, size, and electronic field of the molecule are critical for its interaction with biological targets. ubbcluj.ro
Various computational tools and platforms are available to calculate a wide range of molecular descriptors and predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico studies on newly designed isatin-based compounds have been used to predict drug-likeness, gastrointestinal absorption, and potential toxicity, helping to select the most promising candidates for synthesis and further testing. ajol.info Molecular docking is another powerful in silico technique that predicts the preferred orientation of a molecule when bound to a receptor, providing insights into binding affinity and potential biological function. ajol.infonih.gov
Table 2: Common Molecular Descriptors Used for In Silico Predictions of Isatin Derivatives
| Descriptor Category | Specific Descriptor Example | Significance in Predicting Biological Activity | Supporting Evidence |
| Topological | Wiener Index | Describes the overall shape and branching of the molecule, which influences how it fits into a binding site. | researchgate.netubbcluj.ro |
| Electronic | Dipole Moment | Relates to the polarity of the molecule, affecting its solubility and ability to form electrostatic interactions. | jetir.org |
| Quantum-Chemical | HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals relate to the molecule's reactivity and ability to participate in charge-transfer interactions. | jetir.org |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, which is crucial for membrane permeability and bioavailability. | ajol.info |
| Constitutional | Number of Halogen Atoms | A simple count of specific atoms, which has been shown to correlate positively with anticancer activity in isatin analogues. | researchgate.net |
By leveraging these advanced computational and theoretical approaches, researchers can gain a comprehensive understanding of the structure-activity relationships governing the biological potential of this compound and other halogenated isatins, thereby accelerating the discovery of new therapeutic agents.
Biological Activity and Pharmacological Potential of 4 Chloro 6 Fluoroindoline 2,3 Dione Derivatives
Antimicrobial Efficacy Investigations
Derivatives of the indoline-2,3-dione nucleus have demonstrated a broad spectrum of antimicrobial activities. The introduction of halogen atoms, such as chlorine and fluorine, at specific positions on the indole (B1671886) ring has been a key strategy in enhancing their potency against various pathogens.
Antibacterial Activity Against Clinically Relevant Gram-Positive Pathogens
Derivatives of halogenated indoline-2,3-diones have shown notable efficacy against Gram-positive bacteria. For instance, certain fluorinated indolin-2,3-dione derivatives have been reported to exhibit significant in vitro antibacterial efficiency against Bacillus subtilis and Staphylococcus epidermidis. nih.gov The minimum inhibitory concentration (MIC) values for some of these compounds have been found to be comparable to the standard drug ciprofloxacin. nih.gov
In a broader context of indole derivatives, indole trimers, some of which are halogenated, have displayed promising antibacterial activity against Gram-positive organisms. nih.gov For example, a compound derived from 6-chloroindole (B17816) was found to be highly effective against Staphylococcus aureus and Bacillus anthracis, with MIC values of 3.1 µg/ml and 1.56 µg/ml, respectively. nih.gov These findings suggest that the incorporation of a chloro group can enhance antibacterial potency. nih.gov
| Compound Type | Gram-Positive Pathogen | Activity (MIC) | Reference |
| Fluorinated indolin-2,3-dione derivatives | Bacillus subtilis, Staphylococcus epidermidis | Comparable to Ciprofloxacin | nih.gov |
| 6-chloroindole derivative (trimer) | Staphylococcus aureus | 3.1 µg/ml | nih.gov |
| 6-chloroindole derivative (trimer) | Bacillus anthracis | 1.56 µg/ml | nih.gov |
Antibacterial Activity Against Clinically Relevant Gram-Negative Pathogens
The efficacy of indoline-2,3-dione derivatives extends to Gram-negative bacteria as well. Studies on fluorinated indolin-2,3-dione derivatives have demonstrated their antibacterial action against Pseudomonas aeruginosa and Escherichia coli. nih.gov The presence of fluorine at specific positions of the indole ring appears to be a critical factor for their activity against these challenging pathogens. nih.gov
Furthermore, research on various 3-alkylidene-2-indolone derivatives has shown that some compounds exhibit promising antibacterial activity against Gram-negative bacteria. mdpi.com While not all derivatives are active, the structural modifications play a crucial role in determining their spectrum of activity. mdpi.com
| Compound Type | Gram-Negative Pathogen | Activity (MIC) | Reference |
| Fluorinated indolin-2,3-dione derivatives | Pseudomonas aeruginosa, Escherichia coli | Significant | nih.gov |
| 3-Alkylidene-2-indolone derivatives | Various Gram-negative bacteria | Promising | mdpi.com |
Antifungal Activity Against Fungal Species
The exploration of indoline-2,3-dione derivatives has also revealed their potential as antifungal agents. Certain 3-alkylidene-2-indolone derivatives have shown moderate antifungal activity against various fungal species. mdpi.com The structural features of these derivatives, including the nature of the substituent at the 3-position, influence their antifungal potency.
Antitubercular Activity Assessment (e.g., against Mycobacterium tuberculosis)
The fight against tuberculosis has benefited from the investigation of novel chemical entities, including derivatives of indoline-2,3-dione. While direct studies on 4-chloro-6-fluoroindoline-2,3-dione derivatives are limited, related fluorinated compounds have shown promise. For example, fluorinated chalcones and their derivatives have been reported to possess excellent antimycobacterial activities. nih.gov
Furthermore, a broader class of thiazolidin-4-one derivatives has been extensively studied for their antitubercular effects, with some compounds exhibiting potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. mdpi.com This highlights the potential of heterocyclic compounds containing the thiazolidinone ring, which can be synthesized from isatin (B1672199) derivatives, in the development of new antitubercular drugs.
Mechanistic Studies of Antimicrobial Action (e.g., Microbial Membrane Interaction, Enzyme Inhibition)
The antimicrobial effects of indoline-2,3-dione derivatives are believed to be mediated through various mechanisms. One proposed mechanism involves the inhibition of essential microbial enzymes. For instance, some 3-alkylidene-2-indolone derivatives have shown selectivity for dihydrofolate reductase (DHFR) inhibitory activity, an important target in antimicrobial therapy. mdpi.com
Another potential mechanism is the interaction with and disruption of the microbial membrane. The lipophilic nature of some of these compounds may allow them to damage the lipopolysaccharide layer of Gram-negative bacteria. nih.gov Additionally, these compounds can induce DNA damage by causing single or double-strand breaks, thereby inhibiting DNA transcription and replication. nih.gov
Anticancer and Cytotoxic Activities in Oncology Research
Isatin and its derivatives have garnered significant attention for their cytotoxic and anticancer properties against a variety of cancer cell lines. journaljpri.comresearchgate.net The structural modifications of the isatin scaffold, including the introduction of halogen atoms, have led to the discovery of potent anticancer agents.
Research on fluorinated indoline (B122111) derivatives has demonstrated their significant anticancer potential. For example, certain 4-fluoroindoline (B1316176) derivatives have displayed potent inhibitory activity against the endoplasmic reticulum kinase (PERK) enzyme, with IC50 values in the nanomolar range. nih.gov One such derivative was found to be a selective and ATP-competitive inhibitor of PERK, leading to the inhibition of tumor growth in multiple human tumor xenografts. nih.gov
Furthermore, a review of isatin and its derivatives highlighted their cytotoxic activity against various cancer cell lines. journaljpri.com The mechanisms underlying their anticancer effects are multifaceted and can include the induction of apoptosis, cell cycle arrest, and the modulation of various signaling pathways involved in cancer progression. journaljpri.comnih.gov
| Compound Type | Cancer Cell Line/Target | Activity (IC50) | Mechanism of Action | Reference |
| 4-Fluoroindoline derivatives | PERK enzyme | 0.5 - 2.5 nM | ATP-competitive inhibition | nih.gov |
| Isatin Derivatives | Various cancer cell lines | Varies | Induction of apoptosis, cell cycle arrest | journaljpri.comresearchgate.netnih.gov |
In Vitro Cytotoxicity Profiling Across Diverse Cancer Cell Lines
While direct cytotoxic data for derivatives of this compound is not extensively documented, studies on closely related fluorinated and chlorinated isatin derivatives have shown significant anticancer potential. For instance, research on the isomer 6-chloro-7-fluoroindoline-2,3-dione indicates that fluorinated indole derivatives can exhibit notable cytotoxicity against various tumor cell lines. Some compounds with similar structures have demonstrated a twofold increase in cytotoxicity when compared to the standard chemotherapeutic agent 5-fluorouracil.
Further studies on a series of isatin-hydrazone derivatives, which incorporate the core isatin structure, have provided more specific insights. The substitution pattern of halogens on the molecule plays a crucial role in its anticancer activity. One study synthesized a series of isatin-hydrazones and tested their cytotoxicity against human breast adenocarcinoma (MCF-7) and human ovary adenocarcinoma (A2780) cell lines. A derivative featuring both 2- and 6-position chloro-substituents on the benzylidene ring, 3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one (Compound 4j), showed exceptional activity against the MCF-7 cell line with an IC50 value of 1.51 µM, which was more potent than the control drug doxorubicin (B1662922) (IC50 = 3.1 µM). mdpi.com Another derivative, 3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one (Compound 4k), also displayed excellent cytotoxicity against MCF-7 cells with an IC50 of 3.56 µM. mdpi.com
These findings underscore that halogenated isatin derivatives are a promising class of cytotoxic agents. The specific combination and position of chloro and fluoro groups are critical determinants of their potency.
Table 1: Cytotoxicity of Selected Halogenated Isatin-Hydrazone Derivatives
| Compound ID | Derivative Name | Cancer Cell Line | IC50 (µM) | Reference |
| 4j | 3-((2,6-Dichlorobenzylidene)hydrazono)indolin-2-one | MCF-7 | 1.51 ± 0.09 | mdpi.com |
| 4k | 3-((2-Chloro-6-fluorobenzylidene)hydrazono)indolin-2-one | MCF-7 | 3.56 ± 0.31 | mdpi.com |
| 4e | 3-((2-Bromobenzylidene)hydrazono)indolin-2-one | MCF-7 | 5.46 ± 0.71 | mdpi.com |
| 4e | 3-((2-Bromobenzylidene)hydrazono)indolin-2-one | A2780 | 18.96 ± 2.52 | mdpi.com |
| Doxorubicin | (Standard) | MCF-7 | 3.1 | mdpi.com |
Investigation of Apoptosis Induction Pathways and Cell Cycle Perturbation
The anticancer effects of isatin derivatives are often mediated through the induction of apoptosis (programmed cell death) and interference with the cell cycle. For the related isomer 6-chloro-7-fluoroindoline-2,3-dione , its anticancer mechanism is suggested to involve the induction of apoptosis in cancer cells, potentially through the disruption of mitochondrial membranes and the generation of reactive oxygen species (ROS).
Studies on other halogenated derivatives provide further evidence for this mechanism. For instance, a series of 7-chloroquinoline-1,2,3-triazoyl carboxamides were shown to induce apoptosis in breast cancer cells. The derivative QTCA-1 was particularly effective against the triple-negative breast cancer cell line MDA-MB-231, causing 80.4% of cells to undergo apoptosis. nih.gov In contrast, it only induced apoptosis in 16.8% of MCF-7 cells, suggesting a degree of selectivity. nih.gov This apoptotic activity in MDA-MB-231 cells was not accompanied by cell cycle arrest, whereas in MCF-7 cells, the compound induced a G0/G1 phase arrest. nih.gov
Similarly, novel 3,6-diazaphenothiazine derivatives have been shown to induce mitochondrial apoptosis, as indicated by an increased BAX/BCL-2 gene expression ratio in cancer cell lines. nih.gov These examples from related heterocyclic compounds suggest that a likely mechanism of action for cytotoxic this compound derivatives would involve the activation of apoptotic pathways.
Targeting Specific Oncogenic Signaling Pathways and Tyrosine Kinases
Kinase enzymes, particularly tyrosine kinases, are crucial regulators of cell signaling pathways that are often dysregulated in cancer, making them prime targets for anticancer drugs. The isatin scaffold is a known "privileged structure" for designing kinase inhibitors.
While direct inhibition data for this compound derivatives is scarce, research on related compounds is illuminating. Isatin-hydrazone derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. mdpi.com Specifically, compounds 3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one (4j) and 3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one (4k) exhibited good inhibitory activity against CDK2, with IC50 values of 0.245 µM and 0.300 µM, respectively. mdpi.com Molecular docking studies suggested these compounds act as type II ATP competitive inhibitors. mdpi.com
Furthermore, fluorinated isatin-hydrazone derivatives have been investigated as potential inhibitors of key oncogenic kinases like EGFR, VEGFR2, and PI3K. acs.org The related isomer 6-chloro-7-fluoroindoline-2,3-dione has also been noted for its potential as an inhibitor of mutant KRAS proteins, specifically the G12C variant, which is a significant target in several cancers. These findings collectively suggest that derivatives of this compound are plausible candidates for development as kinase inhibitors targeting oncogenic pathways.
Enzyme Inhibitory Profile and Kinase Modulation
Inhibition of Bacterial Enzymes (e.g., DNA Gyrase)
DNA gyrase is an essential bacterial enzyme and a validated target for antibiotics. Isatin-based inhibitors have been shown to effectively target bacterial enzymes involved in cell wall synthesis. hkmu.edu.hksigmaaldrich.com While specific data on this compound is not available, the general class of isatin derivatives has demonstrated activity. For example, adding hydrophobic groups to the isatin core can significantly improve its inhibitory action against peptidoglycan glycosyltransferase (PGT), an enzyme crucial for bacterial cell wall synthesis. hkmu.edu.hksigmaaldrich.com This suggests that the lipophilic character contributed by the chloro and fluoro groups could be beneficial for antibacterial activity.
Modulation of Mammalian Enzymes (e.g., α-Glucosidase, α-Amylase, Aminopeptidase (B13392206) N)
The inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes. Research on indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives has shown that these compounds can inhibit both α-glucosidase and α-amylase. hkmu.edu.hk The presence of a chloro-substituted isatin ring was found to be a key feature for enhancing inhibitory potential. hkmu.edu.hk One analogue bearing two chloro groups and one hydroxyl group on the sulfonamide phenyl ring, along with a chloro-substituted isatin, was identified as the most potent inhibitor in the series. hkmu.edu.hk This highlights the importance of the halogen substitution on the isatin core for this enzymatic inhibition.
While specific studies on this compound derivatives as inhibitors of aminopeptidase N are not found, this family of enzymes is a known target for anticancer agents. acs.org Given the broad biological activity of isatins, this remains a potential area for future investigation.
Exploration of Other Pharmacological Activities
The isatin scaffold is known for a wide spectrum of biological activities beyond anticancer and enzyme inhibitory effects. Derivatives of its isomer, 6-chloro-7-fluoroindoline-2,3-dione , have been evaluated for antimicrobial properties. It has shown moderate bactericidal activity against several bacterial strains and effective antifungal properties against pathogens like Fusarium oxysporum, with a reported IC50 value as low as 0.60 µg/mL.
Table 2: Antimicrobial Activity of a Related Isomer
| Compound | Activity Type | Pathogen | Result | Reference |
| 6-Chloro-7-fluoroindoline-2,3-dione | Antibacterial | Various strains | Moderate activity (4-9 mm inhibition zone) | |
| 6-Chloro-7-fluoroindoline-2,3-dione | Antifungal | Fusarium oxysporum | IC50 = 0.60 µg/mL |
Antiviral Properties and Mechanism of Action
The isatin core is a well-established pharmacophore in the development of antiviral agents. Isatin derivatives have demonstrated inhibitory activity against a wide spectrum of viruses, including human immunodeficiency virus (HIV), influenza viruses, and various arboviruses. nih.govnih.gov The antiviral mechanisms of isatin derivatives are often multifaceted and can depend on the specific substitutions on the isatin ring.
The mechanism of action for the antiviral effects of isatin derivatives can involve the inhibition of key viral enzymes, such as reverse transcriptase and protease, which are crucial for viral replication. nih.gov Some isatin derivatives have also been shown to interfere with viral entry into host cells. nih.gov It is plausible that derivatives of this compound could exhibit similar mechanisms of action, although this would require empirical validation.
Table 1: Antiviral Activity of Representative Isatin Derivatives
| Compound/Derivative | Virus | Assay | Activity | Reference |
| 5-Chloro-isatin derivative | Influenza A (H1N1, H3N2, H5N1), Influenza B | Cytopathic Effect (CPE) Inhibition | EC50: 2.7-26.0 µg/mL | nih.gov |
| N-acetyl-isatin derivative | Influenza A (H1N1, H3N2, H5N1), Influenza B | Cytopathic Effect (CPE) Inhibition | EC50: similar to 5-chloro derivative | nih.gov |
| Isatin-β-thiosemicarbazones | Various viruses | Various assays | Broad-spectrum activity | nih.gov |
This table presents data for related isatin derivatives to illustrate the potential for antiviral activity within this class of compounds, in the absence of specific data for this compound derivatives.
Anti-inflammatory Response Modulation
Inflammation is a complex biological response implicated in numerous diseases. The isatin scaffold has been identified as a promising template for the development of novel anti-inflammatory agents. nih.govpkheartjournal.com Isatin derivatives have been shown to modulate various inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes.
Research into the anti-inflammatory properties of halogenated isatins suggests that the nature and position of the halogen substituent can significantly influence activity. For example, some chlorinated isatin derivatives have demonstrated the ability to reduce the release of nitric oxide (NO) and pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated microglia, which are key players in neuroinflammation. mdpi.com
Given these findings, it is conceivable that derivatives of this compound could possess anti-inflammatory properties. The electron-withdrawing nature of the chlorine and fluorine atoms could modulate the electronic properties of the isatin ring system, potentially enhancing its interaction with biological targets involved in the inflammatory cascade. However, without direct experimental evidence, this remains a hypothesis. The potential mechanisms could involve the inhibition of enzymes like cyclooxygenase (COX) or the modulation of transcription factors such as nuclear factor-kappa B (NF-κB), which are common targets for anti-inflammatory drugs. nih.gov
Table 2: Anti-inflammatory Activity of Representative Isatin Derivatives
| Compound/Derivative | Model | Effect | Mechanism of Action (Proposed) | Reference |
| 5-Chlorinated isatin derivatives | LPS-activated BV2 microglia | Reduction of NO, IL-6, and TNF-α release | Modulation of microglial activation | mdpi.com |
| Various isatin derivatives | Carrageenan-induced paw edema (in vivo) | Reduction of edema | Inhibition of inflammatory mediators | nih.govpkheartjournal.com |
| Tricyclic isatin oximes | LPS-induced inflammation in monocytic cells | Inhibition of NF-κB/AP-1 activity and IL-6 production | Kinase inhibition | nih.gov |
This table provides examples of the anti-inflammatory potential of the isatin class of compounds, as specific data for this compound derivatives is not available.
Opto Electronic Properties and Potential Material Science Applications
Non-linear Optical (NLO) Response Characterization
The non-linear optical (NLO) response of organic molecules is a key area of research for applications in photonics and opto-electronics. Materials with significant NLO properties can manipulate light in various ways, including frequency conversion, which is fundamental to technologies like lasers and optical data storage. The isatin (B1672199) scaffold, with its inherent π-conjugated system, is a known contributor to NLO activity.
Second Harmonic Generation (SHG) Efficiency and Characterization
Second Harmonic Generation (SHG) is a non-linear optical process where two photons with the same frequency are converted into a single photon with twice the frequency (and half the wavelength). A crucial prerequisite for a molecule to exhibit SHG is a non-centrosymmetric crystal structure.
While specific SHG efficiency data for 4-chloro-6-fluoroindoline-2,3-dione has not been reported, a study on the related compound, 6-chloro-1-phenyl-indoline-2,3-dione , provides valuable insight. warwick.ac.ukiucr.org This compound crystallizes in a non-centrosymmetric space group (P212121), a necessary condition for SHG. iucr.org When a polycrystalline sample was irradiated with a laser at a wavelength of 1064 nm, it was observed to generate green light at 532 nm, confirming a significant SHG effect. warwick.ac.ukiucr.org
The presence of electron-withdrawing groups, such as the chloro and fluoro substituents on the benzene (B151609) ring of this compound, is expected to influence the molecule's electronic properties. Halogenation can enhance the NLO response by increasing the molecular hyperpolarizability. Theoretical studies on various isatin derivatives using Density Functional Theory (DFT) have shown that these molecules can exhibit a notable NLO response. medmedchem.commedmedchem.com For instance, a computational study on the polymer 4-Amino-6-chloro-1,3-benzenedisulfonamide reported a high hyperpolarizability value, suggesting its potential as an NLO material. researchgate.netresearchgate.net
Table 1: NLO Properties of Selected Related Compounds
| Compound | Method | Key Finding | Reference |
|---|---|---|---|
| 6-chloro-1-phenyl-indoline-2,3-dione | Experimental (SHG Test) | Exhibited considerable second-order non-linear optical effect. | warwick.ac.ukiucr.org |
| Isatin thioketal derivatives | Theoretical (DFT) | Molecules exhibit non-linear optical response. | medmedchem.commedmedchem.com |
Charge Transport Mechanisms and Mobility Studies
The ability of a material to transport electrical charge is fundamental to its application in electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). In organic semiconductors, charge transport occurs through the movement of either holes (positive charges) or electrons (negative charges). The efficiency of this movement is quantified by charge carrier mobility.
Theoretical and Experimental Evaluation of Hole and Electron Transport Properties
The charge transport properties of this compound can be inferred from studies on similar isatin-based molecules. The molecular structure, particularly the presence and nature of substituents, plays a significant role in determining whether a material is better suited for hole or electron transport.
A DFT study on 6-chloro-1-phenyl-indoline-2,3-dione calculated its hole mobility to be high, suggesting that it could be a promising hole-transport material. warwick.ac.ukiucr.org The study indicated that the rsc.org direction in the crystal lattice is the most favorable for charge transport. warwick.ac.ukiucr.org The introduction of side chains and halogen atoms can significantly impact the charge transport characteristics of organic semiconductors. rsc.orgresearchgate.net For instance, studies on halogen-substituted organic semiconductors have shown that perfluorination and perchlorination can lower the HOMO and LUMO energy levels, which affects charge injection and transport. arxiv.org
The influence of halogen atoms on charge transport is complex. While fluorine is a strong electron-withdrawing group that can lower LUMO levels, potentially favoring electron transport, it can also lead to increased reorganization energy, which can hinder charge mobility. A study on N-substituted isatin-based small molecules demonstrated that modifying the side-chain length had a pronounced effect on the field-effect mobility, with some derivatives exhibiting high mobilities of up to 6 cm²/V·s. rsc.org
Table 2: Charge Transport Properties of Selected Isatin Derivatives
| Compound/Derivative Family | Method | Key Finding | Reference |
|---|---|---|---|
| 6-chloro-1-phenyl-indoline-2,3-dione | Theoretical (DFT) | Predicted to be a hole-transport material with high hole mobility. | warwick.ac.ukiucr.org |
| N-substituted isatin-based A-D-A small molecules | Experimental (OFETs) | Side-chain length significantly influences field-effect mobility, with values exceeding 1 cm²/V·s. | rsc.org |
Future Directions and Advanced Research Perspectives for 4 Chloro 6 Fluoroindoline 2,3 Dione
Rational Design and Synthesis of Next-Generation Analogues with Tuned Pharmacological Profiles
The core structure of 4-chloro-6-fluoroindoline-2,3-dione offers a versatile platform for structural modifications to create analogues with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The principles of rational drug design, which leverage an understanding of structure-activity relationships (SAR), are pivotal in guiding these synthetic efforts.
Key strategies for designing next-generation analogues include:
Modification of the N1-position: Alkylation or arylation at the N1 position of the isatin (B1672199) core can significantly impact biological activity. nih.gov Introducing various substituents, such as alkyl chains, aromatic rings, or heterocyclic moieties, can modulate lipophilicity and create new interactions with biological targets.
Substitution at the C5 and C7 positions: While the parent compound is substituted at the 4 and 6 positions, exploring further substitutions at the C5 and C7 positions could lead to novel compounds with unique pharmacological profiles.
Derivatization of the C3-carbonyl group: The C3 carbonyl group is a key site for chemical reactions, allowing for the synthesis of a wide range of derivatives, including Schiff bases, hydrazones, and spirocyclic compounds. nih.govnih.gov These modifications can introduce new pharmacophoric elements and alter the molecule's shape and electronic properties. For example, isatin-hydrazone hybrids have shown promising anticancer properties. nih.gov
The synthesis of these novel analogues will require a combination of established and innovative synthetic methodologies. Conventional methods for isatin synthesis include the Sandmeyer, Stolle, and Gassman procedures. nih.gov However, modern synthetic chemistry offers a plethora of new techniques, including multicomponent reactions and flow chemistry, which can streamline the synthesis of diverse compound libraries.
Identification and Validation of Novel Biological Targets for Therapeutic Intervention
Isatin and its derivatives are known to interact with a multitude of biological targets, contributing to their diverse pharmacological effects, which include anticancer, antiviral, antibacterial, and anticonvulsant activities. nih.govnih.gov While some targets have been identified, a comprehensive understanding of the molecular mechanisms underlying the activity of this compound and its analogues is still lacking.
Future research should focus on:
Target Identification: Employing modern chemical biology techniques, such as affinity chromatography, activity-based protein profiling (ABPP), and chemoproteomics, can help identify the direct binding partners of this compound and its derivatives within the cell.
Target Validation: Once potential targets are identified, their biological relevance to specific disease states must be validated using techniques like genetic knockdown (siRNA, CRISPR/Cas9) or pharmacological inhibition with selective tool compounds. This will confirm that modulation of the identified target is responsible for the observed therapeutic effect.
Known Isatin Targets: Isatin itself is known to be an antagonist of the atrial natriuretic peptide (ANP) receptor and to inhibit monoamine oxidase B (MAO-B). nih.govnih.gov It is crucial to investigate whether this compound or its analogues retain or have altered activity at these known targets.
Development of Sustainable and Scalable Synthetic Methodologies
The translation of a promising lead compound from the laboratory to clinical application necessitates the development of efficient, cost-effective, and environmentally friendly synthetic routes. Traditional synthetic methods often involve harsh reaction conditions, hazardous reagents, and multiple purification steps, leading to significant waste generation. nih.gov
Future research in this area should prioritize:
Green Chemistry Principles: The application of green chemistry principles is essential for developing sustainable synthetic processes. This includes the use of greener solvents (e.g., water, ionic liquids), catalysts instead of stoichiometric reagents, and energy-efficient reaction conditions (e.g., microwave or ultrasound-assisted synthesis). researchgate.netbohrium.com The use of Cu/NiO nanoparticles as catalysts for the synthesis of isatin-based chalcones is one such example. nih.gov
Scalability: The developed synthetic routes must be scalable to produce multi-gram or even kilogram quantities of the target compound for preclinical and clinical studies. This requires careful optimization of reaction parameters and may involve the use of flow chemistry reactors.
One-Pot Syntheses: Designing one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. nih.gov
Integration of In Silico and Experimental Approaches for Accelerated Drug Discovery
The integration of computational (in silico) and experimental approaches has become an indispensable tool in modern drug discovery, enabling a more rational and efficient search for new therapeutic agents.
This integrated approach can be applied to the study of this compound in several ways:
Virtual Screening: Computational models of target proteins can be used to virtually screen large libraries of this compound analogues to predict their binding affinity and identify the most promising candidates for synthesis and experimental testing. nih.gov
Pharmacophore Modeling: By analyzing the structures of known active compounds, pharmacophore models can be developed to define the key chemical features required for biological activity. These models can then be used to design new molecules with improved properties.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates at an early stage of development. nih.gov This allows for the prioritization of compounds with favorable drug-like properties and reduces the likelihood of late-stage failures. For example, the BOILED-Egg pharmacokinetic model can predict intestinal absorption and blood-brain barrier penetration. nih.gov
Molecular Docking and Dynamics: These computational techniques provide detailed insights into the binding mode of a ligand with its target protein at the atomic level, helping to explain structure-activity relationships and guide the design of more potent inhibitors. nih.govnih.gov
Preclinical Development and Translational Research Considerations for Promising Lead Compounds
Once a lead compound with desirable potency, selectivity, and pharmacokinetic properties has been identified, it must undergo rigorous preclinical evaluation to assess its potential for clinical development. This phase of research bridges the gap between basic discovery and human clinical trials.
Key considerations for the preclinical development of promising this compound analogues include:
In Vivo Efficacy Studies: The therapeutic efficacy of the lead compound must be demonstrated in relevant animal models of the target disease. This involves determining the optimal dose and treatment schedule.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Detailed PK/PD studies are necessary to understand how the drug is absorbed, distributed, metabolized, and excreted by the body, and how these processes relate to the drug's pharmacological effect. mdpi.com
Formulation Development: A suitable formulation must be developed to ensure the stability and bioavailability of the drug for administration in clinical trials.
Biomarker Development: The identification of biomarkers that can be used to monitor the drug's activity and predict patient response is crucial for successful clinical translation.
The journey from a promising chemical scaffold to a clinically approved drug is long and challenging. However, by systematically addressing the research directions outlined above, the full therapeutic potential of this compound and its derivatives can be explored, potentially leading to the development of novel medicines for a range of human diseases.
Q & A
Q. What are the optimal synthetic routes for 4-chloro-6-fluoroindoline-2,3-dione, and how can reaction yields be improved?
A two-stage synthesis under inert atmosphere is commonly employed. Stage 1 involves heating at 80°C for 3 hours, followed by Stage 2 with pyridine in dimethyl sulfoxide (DMSO) at 80°C for 2 hours, achieving a 56% yield . To optimize yields, ensure rigorous exclusion of moisture, use fresh catalysts, and monitor reaction progress via thin-layer chromatography (TLC).
Q. What safety protocols are critical during handling and synthesis of halogenated indoline-diones?
Mandatory PPE includes nitrile gloves, FFP2 masks, and chemical-resistant goggles. Conduct reactions in fume hoods or gloveboxes to avoid inhalation of volatile intermediates. Waste must be segregated into halogenated organic waste containers and disposed via certified agencies .
Q. Which analytical techniques are essential for preliminary characterization of this compound?
Begin with melting point analysis to assess purity, followed by H/C NMR for structural confirmation. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for quantifying impurities. Cross-validate results with FT-IR to confirm functional groups (e.g., carbonyl stretches near 1700 cm) .
Q. How should researchers handle discrepancies between theoretical and observed spectral data?
Re-examine solvent effects (e.g., DMSO-d may cause peak broadening) and consider tautomeric equilibria. If NMR signals deviate >0.1 ppm, re-run experiments under standardized conditions or employ heteronuclear correlation spectroscopy (HSQC/HMBC) for unambiguous assignments .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in halogenated indoline-diones?
Use single-crystal X-ray diffraction with SHELXL for refinement. Key parameters:
Q. How can computational methods predict reactivity and regioselectivity in derivatives of this compound?
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., DMSO polarity) are modeled using the polarizable continuum model (PCM) .
Q. What experimental designs mitigate byproduct formation during halogenation steps?
Control stoichiometry of chlorinating agents (e.g., POCl) and use scavengers like urea to trap excess HCl. Monitor reaction temperature to avoid polyhalogenation. For fluorination, silver(I) fluoride (AgF) enhances selectivity over competing pathways .
Q. How do researchers validate mechanistic hypotheses for ring-opening reactions of this compound?
Employ isotopic labeling (e.g., O) to track oxygen migration in diketone moieties. Kinetic studies under varying pH (2–10) and temperatures (25–80°C) reveal rate-determining steps. Electrospray ionization mass spectrometry (ESI-MS) detects transient intermediates .
Q. What strategies resolve contradictions between computational predictions and experimental results in stability studies?
Reassess solvent models (e.g., switch from gas-phase to explicit solvent simulations). Compare accelerated degradation studies (40°C/75% RH for 4 weeks) with Arrhenius predictions. Use principal component analysis (PCA) to correlate degradation pathways with molecular descriptors .
Q. How can environmental impact assessments be integrated into lab-scale synthesis protocols?
Apply green chemistry metrics:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
